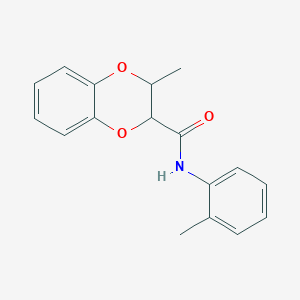

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are often employed.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzodioxine ring or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzodioxine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, studies have demonstrated that the compound can enhance mitochondrial membrane fluidity in glioma cells, suggesting a mechanism for its cytotoxic effects .

2. Neurological Disorders

The compound's interaction with peripheral benzodiazepine receptors (PBRs) suggests potential applications in treating neurological disorders. PBRs are implicated in neuroinflammation and neurodegenerative diseases. Compounds targeting these receptors may modulate inflammatory responses in the central nervous system (CNS), providing therapeutic avenues for conditions like Alzheimer's disease .

3. Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial therapies.

Pharmacological Insights

1. Inhibition of Tyrosine Kinases

Recent investigations into related compounds have highlighted their role as selective inhibitors of tyrosine kinases, such as MerTK. This inhibition could be beneficial in cancer therapies where tyrosine kinase signaling pathways are dysregulated . The structural similarities suggest that this compound may also possess such inhibitory properties.

2. Modulation of Orexin Receptors

The compound's potential to modulate orexin receptors has been explored in the context of sleep disorders. Agonists targeting these receptors could provide new treatments for insomnia and other sleep-related issues .

Material Science Applications

In addition to its medicinal uses, this compound may find applications in material sciences due to its unique chemical structure. Its ability to form stable complexes with metals could lead to developments in catalysis or as a component in organic electronic materials.

Case Studies

Mecanismo De Acción

The mechanism by which 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzodioxine derivatives and carboxamides, such as:

- 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- This compound

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both the benzodioxine ring and the carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-Methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic compound belonging to the class of benzodioxine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula and Structure

- IUPAC Name: this compound

- Molecular Formula: C17H17NO4

- Molecular Weight: 299.32 g/mol

The structure features a benzodioxine core with a carboxamide functional group and methyl substitutions that contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Weight | 299.32 g/mol |

| InChI Key | XXXXXX |

| Canonical SMILES | CN(C(=O)C1COC2=CC=CC=C2O1)C=C |

| Chiral Centers | 1 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

- Study on Breast Cancer Cells (MCF-7): The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens:

- Bacterial Strains: It showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.

- Fungal Strains: Inhibition against Candida albicans was observed with an MIC of 32 µg/mL.

The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.

- Disruption of Cell Membrane Integrity: Its antimicrobial effects may stem from disrupting the integrity of microbial cell membranes.

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzodioxine derivatives, including our compound. The study concluded that:

- The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

- Mechanistic studies revealed activation of the p53 pathway leading to apoptosis.

Study 2: Antimicrobial Activity Evaluation

Another research documented in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties. Key findings included:

- The compound's effectiveness was enhanced when used in combination with conventional antibiotics.

- Synergistic effects were noted against resistant bacterial strains.

Propiedades

IUPAC Name |

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-7-3-4-8-13(11)18-17(19)16-12(2)20-14-9-5-6-10-15(14)21-16/h3-10,12,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPLXDJIYLEQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.